Cas no 2229070-02-2 (3-4-chloro-3-(trifluoromethyl)phenylpropane-1-thiol)

3-4-chloro-3-(trifluoromethyl)phenylpropane-1-thiol Chemical and Physical Properties
Names and Identifiers
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- 2229070-02-2
- EN300-1940160
- 3-[4-chloro-3-(trifluoromethyl)phenyl]propane-1-thiol
- 3-4-chloro-3-(trifluoromethyl)phenylpropane-1-thiol
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- Inchi: 1S/C10H10ClF3S/c11-9-4-3-7(2-1-5-15)6-8(9)10(12,13)14/h3-4,6,15H,1-2,5H2
- InChI Key: WRXTVUCXTBDDRU-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C(F)(F)F)CCCS
Computed Properties
- Exact Mass: 254.0143837g/mol
- Monoisotopic Mass: 254.0143837g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 1Ų
3-4-chloro-3-(trifluoromethyl)phenylpropane-1-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1940160-1.0g |
3-[4-chloro-3-(trifluoromethyl)phenyl]propane-1-thiol |
2229070-02-2 | 1g |
$914.0 | 2023-06-02 | ||
Enamine | EN300-1940160-10.0g |
3-[4-chloro-3-(trifluoromethyl)phenyl]propane-1-thiol |
2229070-02-2 | 10g |
$3929.0 | 2023-06-02 | ||
Enamine | EN300-1940160-0.1g |
3-[4-chloro-3-(trifluoromethyl)phenyl]propane-1-thiol |
2229070-02-2 | 0.1g |
$804.0 | 2023-09-17 | ||
Enamine | EN300-1940160-1g |
3-[4-chloro-3-(trifluoromethyl)phenyl]propane-1-thiol |
2229070-02-2 | 1g |
$914.0 | 2023-09-17 | ||
Enamine | EN300-1940160-10g |
3-[4-chloro-3-(trifluoromethyl)phenyl]propane-1-thiol |
2229070-02-2 | 10g |
$3929.0 | 2023-09-17 | ||
Enamine | EN300-1940160-5g |
3-[4-chloro-3-(trifluoromethyl)phenyl]propane-1-thiol |
2229070-02-2 | 5g |
$2650.0 | 2023-09-17 | ||
Enamine | EN300-1940160-0.5g |
3-[4-chloro-3-(trifluoromethyl)phenyl]propane-1-thiol |
2229070-02-2 | 0.5g |
$877.0 | 2023-09-17 | ||
Enamine | EN300-1940160-0.05g |
3-[4-chloro-3-(trifluoromethyl)phenyl]propane-1-thiol |
2229070-02-2 | 0.05g |
$768.0 | 2023-09-17 | ||
Enamine | EN300-1940160-0.25g |
3-[4-chloro-3-(trifluoromethyl)phenyl]propane-1-thiol |
2229070-02-2 | 0.25g |
$840.0 | 2023-09-17 | ||
Enamine | EN300-1940160-5.0g |
3-[4-chloro-3-(trifluoromethyl)phenyl]propane-1-thiol |
2229070-02-2 | 5g |
$2650.0 | 2023-06-02 |
3-4-chloro-3-(trifluoromethyl)phenylpropane-1-thiol Related Literature
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Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
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Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
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Alan Hazell,Rita Hazell,Christine J. McKenzie,Lars Preuss Nielsen Dalton Trans., 2003, 2203-2208
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Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
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Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
Additional information on 3-4-chloro-3-(trifluoromethyl)phenylpropane-1-thiol
Introduction to 3-4-chloro-3-(trifluoromethyl)phenylpropane-1-thiol (CAS No. 2229070-02-2)
3-4-chloro-3-(trifluoromethyl)phenylpropane-1-thiol, identified by the Chemical Abstracts Service Number (CAS No.) 2229070-02-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of arylalkylthiols, characterized by the presence of a sulfur-containing side chain, which makes it a versatile intermediate in synthetic chemistry. The structural features of this molecule, particularly the combination of chloro and trifluoromethyl substituents on the phenyl ring, along with the propane-1-thiol moiety, endow it with unique chemical properties that are highly valuable for medicinal chemistry applications.
The 3-(trifluoromethyl) group is a key functional moiety that enhances the lipophilicity and metabolic stability of molecules, making it a common choice in drug design to improve pharmacokinetic profiles. In contrast, the 4-chloro substituent introduces electrophilic centers that can participate in various chemical reactions, such as nucleophilic substitution or cross-coupling reactions, facilitating further derivatization. The presence of the thiol group (-SH) at the terminal position of the propane chain adds another layer of reactivity, allowing for Michael additions, oxidation to disulfides, or formation of thiourea derivatives.
Recent advancements in medicinal chemistry have highlighted the importance of thiophenylalkyl derivatives in developing novel therapeutic agents. The compound 3-4-chloro-3-(trifluoromethyl)phenylpropane-1-thiol has been explored as a building block for synthesizing small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating kinase inhibitors, where the trifluoromethyl group contributes to binding affinity and selectivity by modulating hydrophobic interactions with protein targets. Additionally, the thiol moiety can be exploited to form covalent bonds with cysteine residues in proteins, leading to the development of irreversible inhibitors.
In agrochemical research, this compound has shown promise as a precursor for designing novel pesticides and herbicides. The structural motifs present in 3-4-chloro-3-(trifluoromethyl)phenylpropane-1-thiol are known to interact with biological targets in pests and weeds, disrupting essential metabolic pathways. Researchers have leveraged its reactivity to develop compounds with enhanced efficacy and reduced environmental impact. The chloro and trifluoromethyl groups play critical roles in optimizing bioactivity by influencing electronic properties and binding interactions.
The synthesis of 3-4-chloro-3-(trifluoromethyl)phenylpropane-1-thiol involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include Friedel-Crafts alkylation followed by thiolation or nucleophilic aromatic substitution reactions. Advances in catalytic systems, such as transition metal-catalyzed cross-coupling reactions, have improved the efficiency of these synthetic processes. For example, palladium-catalyzed Buchwald-Hartwig amination or copper-mediated Ullmann coupling can be employed to construct the arylalkyl backbone.
The pharmaceutical industry has shown particular interest in thiophenylalkyl compounds due to their potential as drug candidates. The structural features of 3-4-chloro-3-(trifluoromethyl)phenylpropane-1-thiol make it an attractive scaffold for further derivatization into bioactive molecules. Functional groups such as hydroxyls, amines, or carboxylic acids can be introduced through subsequent chemical modifications to enhance solubility or target specificity. Computational modeling and high-throughput screening have been utilized to identify promising derivatives based on this core structure.
In conclusion, 3-4-chloro-3-(trifluoromethyl)phenylpropane-1-thiol (CAS No. 2229070-02-2) represents a valuable intermediate in synthetic chemistry with broad applications in pharmaceuticals and agrochemicals. Its unique structural features—combining electron-withdrawing substituents like trifluoromethyl and chloro, along with a reactive thiol group—make it a versatile building block for drug discovery efforts. As research continues to uncover new biological targets and synthetic methodologies, this compound is likely to remain an important tool in developing next-generation therapeutics and crop protection agents.
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